Cas no 1448056-96-9 (N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-1,3,5-TRIMETHYLPYRAZOLE-4-SULFONAMIDE
- AKOS024558852
- N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 1448056-96-9
- N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- F6436-0137
-
- インチ: 1S/C19H28N4O2S/c1-15-19(16(2)22(3)21-15)26(24,25)20-13-17-9-11-23(12-10-17)14-18-7-5-4-6-8-18/h4-8,17,20H,9-14H2,1-3H3
- InChIKey: IIXMLAFLMMUBFW-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NN(C)C=1C)(NCC1CCN(CC2C=CC=CC=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 376.19329732g/mol
- どういたいしつりょう: 376.19329732g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 75.6Ų
N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0137-3mg |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6436-0137-4mg |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-0137-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6436-0137-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6436-0137-15mg |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6436-0137-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6436-0137-25mg |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6436-0137-5μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6436-0137-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6436-0137-10mg |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448056-96-9 | 10mg |
$118.5 | 2023-09-09 |
N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideに関する追加情報
Research Brief on N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1448056-96-9)
The compound N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1448056-96-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of this sulfonamide derivative as a potent modulator of specific enzymatic pathways, particularly those involved in inflammatory and neurodegenerative diseases. The compound's unique chemical structure, featuring a benzylpiperidine moiety linked to a trimethylpyrazole-sulfonamide group, confers selective binding affinity to target proteins, making it a promising candidate for drug development.
In vitro and in vivo experiments conducted in 2023 demonstrated that N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibits significant inhibitory effects on key inflammatory markers, such as COX-2 and TNF-α, at nanomolar concentrations. These findings suggest its potential utility in treating chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, structural-activity relationship (SAR) studies have revealed that modifications to the benzylpiperidine moiety can enhance the compound's blood-brain barrier permeability, opening new avenues for its application in neurological disorders. Preliminary data from animal models of Alzheimer's disease show promising neuroprotective effects, though further validation is required.
The synthesis of this compound has been optimized in recent publications, with improved yields and purity through novel catalytic methods. Researchers have also developed stable crystalline forms (Forms I and II) with distinct physicochemical properties, addressing previous formulation challenges.
While the current research landscape is promising, several challenges remain, including the need for comprehensive toxicology studies and clinical trials to establish safety and efficacy profiles. The compound's patent status and commercial development pipeline are also areas requiring further investigation for potential commercialization.
This brief underscores the importance of continued research on N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, which represents a valuable scaffold for developing novel therapeutics across multiple disease areas. Future directions should focus on target validation, mechanism of action elucidation, and translational studies to bridge the gap between bench research and clinical application.
1448056-96-9 (N-(1-benzylpiperidin-4-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide) 関連製品
- 1601217-29-1(Cyclobutaneethanol, α-[1-(aminomethyl)propyl]-α-methyl-)
- 2248300-50-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate)
- 200353-65-7(S-tert-Butyl-D-cysteine Hydrochloride)
- 900006-75-9(N-cyclopentyl-2-{4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 1804458-61-4(2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 2228666-02-0(4-methylthiophene-3-sulfonyl fluoride)
- 1805194-49-3(4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)
- 1704346-76-8(3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol)
- 2474754-67-9(tert-butyl 2-[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]pyrrolidine-1-carboxylate)
- 2228682-24-2(4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one)




